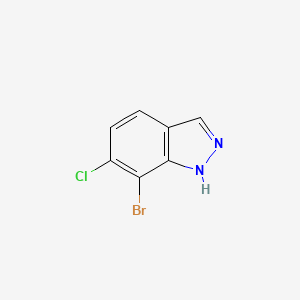

7-Bromo-6-chloro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFVPAPRHAPOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Bromo-6-chloro-1H-indazole for Advanced Research

An In-Depth Profile for Medicinal Chemistry and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a testament to their recurring presence in molecules with diverse and potent pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazole ring, serve as the core structural motif for numerous drugs and clinical candidates.[2][3] Their therapeutic applications are vast, spanning anti-inflammatory, anti-tumor, anti-HIV, and analgesic properties.[1][2]

The specific substitution pattern of 7-Bromo-6-chloro-1H-indazole offers medicinal chemists a versatile and strategically functionalized building block. The presence of two distinct halogen atoms—bromine and chlorine—at defined positions on the benzene ring allows for selective, stepwise chemical modifications. This dual-handle approach is invaluable for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. The bromine at the 7-position and chlorine at the 6-position provide orthogonal reactivity, particularly in modern cross-coupling reactions, enabling the precise introduction of various substituents to fine-tune the biological activity of the final compound.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate everything from appropriate storage conditions to reaction parameters and purification strategies.

Below is a summary of the key physicochemical data for this compound. Note that some properties for the exact 7-bromo-6-chloro isomer are not widely published and are often inferred from closely related isomers like 4-bromo-6-chloro-1H-indazole.

Table 1: Physicochemical Properties of Halogenated Indazoles

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClN₂ | [4][5] |

| Molecular Weight | 231.48 g/mol | [4][5] |

| Appearance | Off-white to yellow solid/powder | [4] |

| Melting Point | 219-221 °C (for 4-bromo-6-chloro isomer) | [4] |

| Boiling Point (Predicted) | 364.1 ± 22.0 °C | [4] |

| InChI Key | KCDKINCUTSIQAF-UHFFFAOYSA-N | [6][7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [4][6] |

The structural arrangement of the molecule, with its fused aromatic system and N-H group, provides both hydrogen bond donating and accepting capabilities, which are critical for molecular interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry methods. A common conceptual approach involves the cyclization of an appropriately substituted aniline or benzaldehyde derivative.

Conceptual Synthetic Workflow

A logical retrosynthetic analysis points towards a multi-step pathway often starting from a substituted aniline. The general strategy involves the formation of the pyrazole ring onto the pre-functionalized benzene ring.

// Nodes Start [label="Substituted\n2-Methylaniline Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Halogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Di-halogenated\nAniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Diazotization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Diazonium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="7-Bromo-6-chloro-\n1H-indazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [arrowhead=vee, color="#5F6368"]; Step1 -> Intermediate1 [arrowhead=vee, color="#5F6368"]; Intermediate1 -> Step2 [arrowhead=vee, color="#5F6368"]; Step2 -> Intermediate2 [arrowhead=vee, color="#5F6368"]; Intermediate2 -> Step3 [arrowhead=vee, color="#5F6368"]; Step3 -> Product [arrowhead=vee, color="#5F6368"]; } dot Caption: Conceptual workflow for indazole synthesis.

Reactivity and Derivatization Potential

The true utility of this compound lies in its potential for selective functionalization. The different reactivities of the C-Br and C-Cl bonds, along with the N-H group, allow for a tiered chemical strategy.

-

N-Functionalization: The indazole nitrogen (N1) can be readily alkylated or arylated using standard conditions (e.g., an alkyl halide with a base like sodium hydride). This is often the first step to protect the N-H group or to introduce a substituent that modulates solubility or targets a specific pocket in a protein.[4]

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at position 7 is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference is the cornerstone of its utility, enabling chemists to first introduce a substituent at the 7-position while leaving the 6-chloro position intact for a subsequent, different coupling reaction under more forcing conditions. This sequential approach provides access to a vast chemical space from a single starting material.[4]

// Nodes Indazole [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Alkylation [label="N-Alkylated Product", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="7-Aryl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="7-Alkynyl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Buchwald [label="7-Amino Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Indazole -> N_Alkyl_React [label="R-X, Base", color="#5F6368"]; N_Alkyl_React [shape=ellipse, label="N-Alkylation/\nN-Arylation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Alkyl_React -> N_Alkylation [color="#5F6368"];

Indazole -> Cross_Coupling [label="Pd Catalyst,\nLigand, Base", color="#5F6368"]; Cross_Coupling [shape=diamond, label="Cross-Coupling\n(at C7-Br)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cross_Coupling -> Suzuki [label="R-B(OH)₂", color="#5F6368"]; Cross_Coupling -> Sonogashira [label="R-C≡CH", color="#5F6368"]; Cross_Coupling -> Buchwald [label="R₂NH", color="#5F6368"]; } dot Caption: Key reaction pathways for derivatization.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region for the protons on the benzene ring, as well as a characteristic broad signal for the N-H proton. The chemical shifts and coupling constants (J-values) will be indicative of the substitution pattern.

-

¹³C NMR : The carbon spectrum will show the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts influenced by the attached halogens and nitrogen atoms.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight.[8] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive confirmation of the elemental composition.[8]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the compound.[8] A well-developed HPLC method can separate the main compound from starting materials, byproducts, and other impurities, allowing for accurate quantification of purity (e.g., >98%).[6][8]

Applications in Drug Discovery and Development

Halogenated indazoles are crucial intermediates in the synthesis of numerous targeted therapies, particularly kinase inhibitors. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate for Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.[9] This highlights the role of such scaffolds in constructing complex, biologically active molecules. The specific 7-bromo-6-chloro isomer serves as a valuable building block for creating libraries of novel compounds to be screened against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

-

Hazard Identification : This compound is classified as hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6][10]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area, preferably a fume hood.[11][12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling Precautions : Avoid generating dust.[13] Do not get in eyes, on skin, or on clothing.[10] Wash hands thoroughly after handling.[10]

-

Storage : To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8°C under an inert atmosphere of nitrogen or argon.[4][6]

-

Spill and Disposal : In case of a spill, sweep up the solid material carefully, avoiding dust creation, and place it in a suitable, labeled container for disposal.[13] Dispose of the chemical waste in accordance with local, state, and federal regulations.[10]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 5. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]

- 7. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

7-Bromo-6-chloro-1H-indazole: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Bromo-6-chloro-1H-indazole in Modern Medicinal Chemistry

This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in contemporary drug discovery and development. Its unique structural architecture, characterized by the fusion of a pyrazole and a benzene ring with distinct bromine and chlorine substituents, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular entities with significant therapeutic potential. The indazole core is a well-established privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The strategic placement of the bromo and chloro groups on the 7- and 6-positions, respectively, allows for regioselective functionalization, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth overview of the core attributes of this compound, including its physicochemical properties, synthesis, and applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1427361-92-9 | [1] |

| Molecular Formula | C₇H₄BrClN₂ | [2][3] |

| Molecular Weight | 231.48 g/mol | Calculated |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 219-221°C (for the isomer 4-Bromo-6-chloro-1H-indazole) | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge for similar compounds |

| SMILES | Clc1ccc2c(c1Br)[nH]nc2 | [1] |

Synthesis of this compound: A Strategic Approach

A common and effective strategy for the synthesis of indazoles is the Jacobson indazole synthesis, which involves the cyclization of an appropriately substituted o-toluidine derivative. A retrosynthetic analysis suggests that 2-amino-4-bromo-5-chlorotoluene could be a suitable precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Bromination of 3-Chloro-4-methylaniline

-

Dissolve 3-chloro-4-methylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-bromo-5-chloro-4-methylaniline.

Step 2: Diazotization of 2-Bromo-5-chloro-4-methylaniline

-

Suspend 2-bromo-5-chloro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 3: Reductive Cyclization to this compound

-

In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride, in concentrated hydrochloric acid.

-

Cool the reducing agent solution to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution.

-

A precipitate should form. Allow the reaction to stir for a few hours at room temperature.

-

Filter the precipitate, wash with a small amount of cold water, and then suspend it in water.

-

Neutralize the suspension with a base (e.g., ammonium hydroxide) to precipitate the free indazole.

-

Filter the product, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Note: This is a proposed synthesis. Researchers should conduct small-scale trials and optimize the reaction conditions for the best results.

Applications in Drug Discovery: A Versatile Scaffold for Targeted Therapies

The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of a diverse range of biologically active molecules. The differential reactivity of the bromine and chlorine atoms allows for selective cross-coupling reactions, enabling the introduction of various functional groups at specific positions.

Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase active site. The 7-bromo and 6-chloro substituents can be utilized as handles for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce moieties that can target specific pockets within the kinase domain, thereby enhancing potency and selectivity.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound-based inhibitor.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology. Its derivatives have been explored for a range of other therapeutic applications, including:

-

Neurodegenerative Diseases: As building blocks for compounds targeting enzymes implicated in neuroinflammation and protein aggregation.[4]

-

Infectious Diseases: As a starting material for the synthesis of novel antibacterial and antiviral agents.

-

Inflammatory Disorders: For the development of anti-inflammatory drugs.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. If significant dust is generated, a respirator may be necessary.[6]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers should always consult the most up-to-date safety information and perform a thorough risk assessment before handling this compound.

Conclusion

This compound represents a powerful tool in the arsenal of medicinal chemists. Its unique structural features and synthetic versatility provide a solid foundation for the design and synthesis of novel therapeutic agents across a spectrum of diseases. This guide has provided a comprehensive overview of its key characteristics, a plausible synthetic route, its diverse applications, and essential safety information. As research continues to uncover the full potential of this remarkable scaffold, it is poised to play an increasingly significant role in the future of drug discovery.

References

-

MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ([Link]).

-

PubChem. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. ([Link]).

-

ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ([Link]).

-

PubMed. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ([Link]).

-

ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ([Link]).

-

PubChem. 7-Bromo-5-chloro-1H-indazole. ([Link]).

-

Taylor & Francis Online. Indazole – Knowledge and References. ([Link]).

Sources

- 1. This compound [sobekbio.com]

- 2. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 3. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Strategic Importance of 7-Bromo-6-chloro-1H-indazole

An In-Depth Technical Guide to the Structure and Characterization of 7-Bromo-6-chloro-1H-indazole

In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Among the vast library of indazole derivatives, this compound (CAS No. 1427361-92-9) emerges as a particularly valuable and versatile building block. Its di-halogenated nature provides chemists with orthogonal synthetic handles, enabling sequential and site-specific functionalization through a variety of cross-coupling reactions.[3][4] This strategic positioning of bromine and chlorine atoms allows for the systematic and efficient construction of complex molecular architectures, making it an indispensable intermediate in the development of targeted therapeutics, particularly in oncology and neurodegenerative diseases.[3][5]

This guide offers an in-depth exploration of the structural and analytical characterization of this compound. We will delve into its molecular properties, the causality behind the selection of analytical techniques, and the interpretation of the resulting data. The protocols and insights presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the confident identification and quality assessment of this critical synthetic intermediate.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure and inherent properties. This compound is a bicyclic heteroaromatic compound, comprising a benzene ring fused to a pyrazole ring.

The indazole ring system exhibits annular tautomerism, existing as 1H- and 2H-tautomers. For most substituted indazoles, the 1H-indazole form is thermodynamically more stable and is therefore the predominant tautomer observed.[1][6][7] All characterization data discussed in this guide corresponds to the 1H-tautomer.

Logical Framework for Characterization

The following diagram outlines the logical workflow for the comprehensive characterization of this compound, ensuring unambiguous identification and purity assessment.

Caption: Workflow for the characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Specification | Source |

| CAS Number | 1427361-92-9 | [3] |

| Molecular Formula | C₇H₄BrClN₂ | [3] |

| Molecular Weight | 231.48 g/mol | [8] |

| Appearance | White crystalline solid | [3] |

| Melting Point | ~168-171 °C | [3] |

| Solubility | Limited solubility in common organic solvents; soluble in hot DMSO | [3] |

| Storage | Store below 25°C in a sealed container under inert gas | [3] |

Spectroscopic Characterization: A Multi-Technique Approach

No single technique can fully characterize a molecule. A synergistic approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for building a self-validating dataset that confirms the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment.

Expertise in Action: Why NMR is Foundational The precise substitution pattern on the indazole ring creates a unique electronic environment for each proton and carbon. NMR can detect these subtle differences, providing definitive proof of the isomeric structure. The chemical shifts and coupling constants act as a "fingerprint," allowing us to distinguish it from other isomers like 4-bromo-6-chloro-1H-indazole.[8]

¹H NMR Spectroscopy (Expected Spectrum in DMSO-d₆)

-

N-H Proton: A broad singlet is expected at a downfield chemical shift (typically >13 ppm), characteristic of an acidic indazole proton.[9]

-

Aromatic Protons: The benzene portion of the molecule contains two protons.

-

H-4: This proton is ortho to the bromine at position 7 and meta to the chlorine at position 6. It is expected to appear as a doublet.

-

H-5: This proton is ortho to the chlorine at position 6. It will also appear as a doublet, coupled to H-4. The electron-withdrawing effects of the halogens will shift these protons downfield compared to unsubstituted indazole.

-

¹³C NMR Spectroscopy (Expected Spectrum in DMSO-d₆)

-

Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

-

C-Br and C-Cl Bonds: The carbons directly attached to the bromine (C-7) and chlorine (C-6) will have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect.

-

The other five carbon signals will correspond to the remaining carbons of the bicyclic system, with their chemical shifts providing further confirmation of the substitution pattern.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a crucial validation of the molecular formula.

Expertise in Action: The Isotopic Signature is Key The presence of both bromine and chlorine provides an unmistakable isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This combination results in a highly characteristic cluster of peaks for the molecular ion (M⁺), M⁺+2, and M⁺+4, whose relative intensities are predictable and provide definitive evidence for the presence of one bromine and one chlorine atom. This is a self-validating feature of the analysis.

Expected Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A complex cluster of peaks around m/z 230, 232, and 234, corresponding to the different isotopic combinations of Br and Cl. The most abundant peak in this cluster will be from the species containing ⁷⁹Br and ³⁵Cl.

-

Fragmentation: Potential fragmentation patterns could involve the loss of Br, Cl, or HCN from the pyrazole ring, giving rise to characteristic daughter ions.

Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, direct insertion probe with electron ionization (EI) is a suitable method. Alternatively, electrospray ionization (ESI) can be used by first dissolving the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.

-

Data Analysis:

-

Identify the molecular ion cluster.

-

Compare the observed isotopic pattern with the theoretically calculated pattern for C₇H₄BrClN₂.

-

For HRMS data, calculate the elemental composition from the exact mass of the molecular ion and compare it to the theoretical value.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expertise in Action: Confirming the N-H Bond While NMR confirms the proton's environment, IR spectroscopy directly probes the vibrational frequency of the N-H bond. Its presence and position in the spectrum provide complementary and confirmatory evidence for the 1H-indazole tautomer.

Expected IR Spectrum

-

N-H Stretch: A characteristic absorption band between 3100-3300 cm⁻¹, often appearing somewhat broad due to hydrogen bonding.[9]

-

Aromatic C-H Stretch: Absorption bands typically appear just above 3000 cm⁻¹.

-

C=C and C=N Stretches: A series of absorptions in the 1400-1620 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.[9]

-

C-Cl and C-Br Stretches: These absorptions appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively but contribute to the unique fingerprint of the molecule.

Protocol: IR Spectroscopy Analysis (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups of this compound.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for the molecular structure, single-crystal X-ray crystallography provides unambiguous, three-dimensional proof of the atomic connectivity, bond lengths, bond angles, and stereochemistry.[10][11]

Expertise in Action: Beyond Connectivity A crystal structure provides the ultimate validation of the proposed structure, confirming not only the correct isomer but also the predominant tautomer in the solid state.[8] Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the pyrazole nitrogen of a neighboring molecule.[8] These interactions govern the crystal packing and can influence the material's physical properties, such as melting point and solubility. While a specific crystal structure for this compound is not publicly available as of this writing, the methodology to obtain it is standard.

Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging step and typically involves slow evaporation of a solvent from a saturated solution, or vapor diffusion techniques. A variety of solvents should be screened.

-

Crystal Mounting: Select a well-formed single crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[12][13]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding an initial electron density map. This map is then refined to determine the precise positions of all atoms.

-

Data Interpretation: The final refined structure provides a detailed 3D model of the molecule, confirming the atomic connectivity and providing precise bond lengths and angles. Intermolecular interactions are analyzed to understand the crystal packing.

Applications in Drug Discovery and Chemical Biology

The utility of this compound lies in its capacity for controlled, sequential modification. The differential reactivity of the C-Br and C-Cl bonds under various palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) allows for the selective introduction of different substituents at the 7- and 6-positions.[4] This makes it an ideal scaffold for building libraries of compounds in fragment-based lead discovery and for the synthesis of complex, multi-target-directed ligands.[3] Its derivatives are frequently explored as kinase inhibitors in oncology and as modulators of other key biological targets.[3]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. nbinno.com [nbinno.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 8. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

An In-Depth Technical Guide to the Solubility of 7-Bromo-6-chloro-1H-indazole

This guide provides a comprehensive technical overview of the solubility characteristics of 7-bromo-6-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the nascent stage of research on this specific molecule, this document focuses on its predicted physicochemical properties based on structural analogs and provides detailed, field-proven experimental protocols for researchers to determine its solubility profile accurately.

Introduction: The Significance of Substituted Indazoles

Indazoles are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2][3] Consequently, indazole derivatives have been successfully developed into therapeutics for various diseases, including cancer, inflammation, and neurological disorders.[1][2][3][4] The specific biological activity of an indazole derivative is heavily influenced by the nature and position of its substituents.[1][4]

This compound, with its distinct di-halogenation pattern on the benzene ring, represents a valuable building block for the synthesis of novel therapeutic agents. The bromine and chlorine atoms provide reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular libraries for drug screening programs.

A critical physicochemical parameter that dictates the utility of a compound in both synthetic and biological contexts is its solubility. Poor solubility can hinder reaction kinetics, complicate purification, and lead to poor bioavailability in drug candidates.[5][6] Therefore, a thorough understanding and accurate determination of the solubility of this compound are paramount for its effective application.

Physicochemical Properties and Predicted Solubility Profile

| Property | Predicted Value/Characteristic | Rationale & Comparative Analysis |

| Molecular Formula | C₇H₄BrClN₂ | Based on chemical structure. |

| Molecular Weight | 231.48 g/mol | Calculated from the molecular formula. |

| Polarity | Moderately polar | The indazole core contains two nitrogen atoms capable of hydrogen bonding, contributing to its polarity. The presence of two halogen atoms also introduces polar C-X bonds. |

| Aqueous Solubility | Low | The aromatic rings and halogen atoms are hydrophobic, which is expected to limit solubility in water. Similar di-halogenated indazoles exhibit low aqueous solubility. |

| Organic Solvent Solubility | Moderate to High | Expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like methanol and ethanol, which can engage in hydrogen bonding.[7] A related compound, 6-bromo-1H-indazole, is noted to be soluble in such organic solvents.[8] |

| LogP (Octanol-Water Partition Coefficient) | High (Predicted > 3) | The presence of two halogens and a bicyclic aromatic system suggests a lipophilic character. For comparison, the calculated XLogP3 for the isomer 7-bromo-5-chloro-1H-indazole is 3.3.[9] A high LogP value indicates a preference for non-polar environments and predicts low aqueous solubility. |

Experimental Determination of Solubility: A Methodological Deep Dive

The absence of published data necessitates a robust experimental approach to determine the solubility of this compound. The following sections provide detailed protocols for both thermodynamic and kinetic solubility, which serve different but complementary purposes in research and development.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the gold standard for this determination due to its accuracy and reliability.[6][10]

-

Excess Solid: Adding an excess of the compound ensures that the solution reaches saturation and that an equilibrium is established between the dissolved and solid states.

-

Equilibration Time (24-72 hours): Many complex organic molecules require a significant amount of time to reach true thermodynamic equilibrium. A shorter time may result in an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Filtration: It is critical to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility. A 0.22 µm filter is typically used for this purpose.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetonitrile).

-

Equilibration: Seal the vials securely and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the vials for 24 to 72 hours to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) without disturbing the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid microparticles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after a stock solution (typically in DMSO) is diluted into an aqueous buffer. It is a measure of how readily a compound precipitates out of solution and is often used in early drug discovery for high-throughput screening.[5][10][11]

-

DMSO Stock Solution: Many drug-like molecules have poor aqueous solubility but are readily soluble in DMSO. This allows for the preparation of a concentrated stock solution.

-

Controlled DMSO Concentration: The final concentration of DMSO in the aqueous buffer is typically kept low (e.g., 1-5%) because higher concentrations can significantly increase the apparent solubility of the compound.

-

Incubation Time: A defined incubation period allows for the observation of precipitation over time.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Dilution: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to reach a desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

-

Incubation: Cover the plate and incubate at room temperature with gentle shaking for a defined period, typically between 2 and 24 hours.

-

Precipitation Assessment: After incubation, visually inspect the wells for any signs of precipitation.

-

Quantification: Determine the concentration of the compound remaining in solution. This can be done by various methods, such as nephelometry (which measures light scattering from precipitated particles) or by analyzing the supernatant after centrifugation/filtration using HPLC-UV or LC-MS/MS.[10]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination using the shake-flask method.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pharmatutor.org [pharmatutor.org]

A Technical Guide to the Biological Activity of 7-Bromo-6-chloro-1H-indazole Analogs

Executive Summary

The indazole scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] This guide focuses on a specific, halogenated subset: 7-bromo-6-chloro-1H-indazole analogs. The strategic placement of bromine and chlorine atoms on the benzene ring provides a unique combination of steric and electronic properties while offering versatile chemical handles for synthetic diversification. We will explore the synthesis, multifaceted biological activities—with a primary focus on anti-cancer applications—and the underlying mechanisms of action of these compounds. This document synthesizes current knowledge, presents key quantitative data, details essential experimental protocols, and provides visual diagrams of critical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

The indazole, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, is a recurring motif in a wide range of pharmacologically active molecules.[2] Its structural rigidity, ability to participate in hydrogen bonding as both a donor and acceptor, and capacity for substitution at multiple positions make it an ideal scaffold for targeting various biological macromolecules. The clinical success of indazole-based drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, which are used in cancer therapy, underscores the therapeutic potential of this heterocyclic core.[1][3] The 7-bromo-6-chloro substitution pattern, in particular, offers a platform for developing analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles, driven by the distinct reactivity of the two halogen atoms.[4]

Synthetic Strategies for Analog Diversification

The therapeutic potential of any chemical scaffold is intrinsically linked to its synthetic accessibility and the ease with which analogs can be generated. The this compound core is a versatile intermediate amenable to a variety of synthetic manipulations.

Core Synthesis

The formation of the indazole ring itself can be achieved through several established methods. A common approach involves the cyclization of appropriately substituted precursors. For instance, a practical synthesis of a related analog, 7-bromo-4-chloro-1H-indazol-3-amine, starts from the inexpensive 2,6-dichlorobenzonitrile.[5][6][7] This precursor undergoes a regioselective bromination followed by a crucial cyclization step with hydrazine to form the desired indazole ring system.[5][6][7]

Analog Derivatization via Cross-Coupling

The true synthetic power of the this compound scaffold lies in the differential reactivity of its halogen substituents. This allows for selective, site-specific functionalization through metal-catalyzed cross-coupling reactions, making it an invaluable intermediate for building targeted molecular libraries.[4]

-

Suzuki Coupling: To form new carbon-carbon bonds, introducing aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, allowing for the introduction of various amine-containing moieties.[4]

-

Sonogashira Coupling: To install alkynyl groups, which can serve as handles for further chemistry or as key pharmacophoric elements.[4]

This synthetic versatility enables a systematic exploration of the structure-activity relationship (SAR) by modifying various positions of the indazole core.

Key Biological Activities and Mechanisms of Action

Substituted indazoles exhibit a broad spectrum of biological activities. Analogs of the this compound scaffold are primarily investigated for their potent anti-cancer effects, though they hold promise in other therapeutic areas as well.

Potent Anti-Cancer Activity

Indazole derivatives have demonstrated powerful anti-cancer properties through multiple mechanisms, including the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and halting the cell division cycle.[1][8]

One of the most significant anti-cancer mechanisms for indazole analogs is the inhibition of protein kinases.[9] Many cancers are driven by aberrant kinase signaling that promotes uncontrolled cell growth, proliferation, and survival. Indazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and blocking their downstream signaling. Key targets include:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis (the formation of new blood vessels), which tumors require to grow and metastasize.[9]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and angiogenesis.[10]

-

FGFR (Fibroblast Growth Factor Receptor): Its dysregulation is implicated in various cancers.[3]

-

c-KIT and Flt-3: Other tyrosine kinases involved in various hematological and solid tumors.[10]

By simultaneously targeting multiple kinases, these compounds can disrupt several oncogenic pathways, offering a more robust therapeutic effect.[11]

Beyond kinase inhibition, these analogs can directly trigger cancer cell death. Studies on related indazole derivatives have shown they can:

-

Induce Apoptosis: This is achieved by modulating key proteins in the mitochondrial apoptotic pathway. Analogs can increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like cleaved caspase-3.[8][12]

-

Increase Reactive Oxygen Species (ROS): Elevated ROS levels can cause significant oxidative stress and damage to cellular components, pushing the cell towards apoptosis.[8][12]

-

Cause Cell Cycle Arrest: Some derivatives have been shown to cause an arrest of cells in the G2/M phase of the cell cycle, preventing them from dividing and proliferating.[13]

Metastasis is a major cause of cancer mortality. Some indazole compounds can inhibit the migration and invasion of cancer cells.[8] This effect is partly mediated by reducing the expression of matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular matrix, and increasing the expression of its natural inhibitor, TIMP2.[8]

Antimicrobial and Antiparasitic Activity

The indazole scaffold also shows promise against infectious diseases. Specifically, bromo-indazole analogs and related derivatives are being investigated for their antileishmanial potential.[14] Leishmaniasis is a parasitic disease with limited treatment options. The proposed mechanism for these compounds is the inhibition of trypanothione reductase (TryR), an enzyme unique to the parasite and essential for its survival, making it a highly selective target.[14]

Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of indazole analogs is highly dependent on the nature and position of substituents. SAR studies are critical for optimizing potency and selectivity.[4] The table below summarizes the in vitro anti-proliferative activity of a series of related indazole derivatives against various human cancer cell lines, illustrating the impact of structural modifications.

| Compound ID | R1 Substituent | R2 Substituent | 4T1 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 3,5-dimethoxystyryl | 0.23 | 1.15 | 0.80 | 0.43 | 0.34 |

| 2g | 6-(piperazin-1-yl)pyridin-3-yl | 3,5-dimethoxystyryl | >10 | >10 | >10 | >10 | >10 |

| 2h | 6-(4-isopropylpiperazin-1-yl)pyridin-3-yl | 3,5-dimethoxystyryl | 6.88 | >10 | 8.86 | 7.95 | 9.87 |

| 2j | 6-aminopyridin-3-yl | 3,5-dimethoxystyryl | 9.11 | 0.88 | >10 | >10 | >10 |

| 2o | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 2-chloro-3,5-dimethoxystyryl | 2.10 | 3.31 | 0.59 | 5.16 | 0.79 |

| Doxorubicin | (Control) | (Control) | 6.50 | 0.19 | 0.98 | 0.62 | 0.75 |

| Data synthesized from a study on indazole derivatives. The IC₅₀ value represents the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.[8] |

From this data, several SAR insights can be drawn:

-

Piperazine Substitution: A methyl group at the N4 position of the piperazine ring (compound 2f ) is optimal for potent activity. Unsubstituted (2g ) or bulky isopropyl-substituted (2h ) analogs show dramatically reduced potency.[8]

-

Role of Halogens: Adding a chlorine atom to the styryl moiety (compound 2o vs. 2f ) led to a general reduction in potency against most cell lines, except for HepG2, indicating that halogenation must be carefully considered for target-specific activity.[8]

-

Amine Substitution: Replacing the piperazinylpyridine group with a simple aminopyridine (2j ) significantly decreased activity, suggesting the extended piperazine structure is crucial for binding.[8]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are step-by-step methodologies for core assays used to evaluate the biological activity of these analogs.

In Vitro Antiproliferative (MTT) Assay

This protocol determines the concentration of an analog that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the compounds to the wells in triplicate and include vehicle-only (e.g., DMSO) and positive controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals formed by viable cells.[14]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

General Kinase Inhibition Assay (Biochemical)

This protocol measures the direct inhibitory effect of an analog on a specific kinase's activity.

-

Reaction Setup: In a 96-well plate, combine a reaction buffer, a specific peptide substrate for the kinase of interest, and the purified recombinant kinase enzyme.

-

Inhibitor Addition: Add the indazole analogs at various concentrations to the wells. Include a no-inhibitor control.

-

Initiation: Start the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system).

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Detection: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves measuring radioactivity. For fluorescence assays, this involves measuring the signal change.

-

IC₅₀ Determination: Calculate the percentage of kinase inhibition at each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in oncology. The synthetic tractability afforded by the distinct halogen substituents allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. Future work should focus on:

-

Improving Kinase Selectivity: While multi-kinase inhibition can be beneficial, developing analogs with higher selectivity for specific kinase targets could reduce off-target effects and toxicity.

-

In Vivo Evaluation: Promising in vitro candidates must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[8]

-

Exploring New Therapeutic Areas: While oncology is a primary focus, the demonstrated antiparasitic activity warrants further investigation into this and other potential therapeutic applications, such as anti-inflammatory or antiviral agents.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.

- 4-Bromo-6-chloro-1H-indazole|885519-03-9. (n.d.). BenchChem.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.

- Synthesis and antitumor activity of some substituted indazole derivatives. (2014). Archiv der Pharmazie.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.

- 7-Bromo-1H-indazole synthesis. (n.d.). ChemicalBook.

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv.

- A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. (n.d.). BenchChem.

- 5-Bromo-3-chloro-1H-indazole: A Versatile Heterocyclic Building Block for Chemical Synthesis and Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry.

- Assessing the Antileishmanial Potential of 6-Bromo-1H-indazole Analogs: A Comparative Guide. (n.d.). BenchChem.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences.

- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science.

- Indazole – Knowledge and References. (n.d.). Taylor & Francis.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.

- Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (2012). Journal of Medicinal Chemistry.

- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Therapeutic Applications of Indazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework allow it to serve as a versatile template for designing potent and selective ligands for a diverse array of biological targets. This technical guide provides an in-depth exploration of the therapeutic landscape of indazole derivatives, moving beyond a mere catalog of applications to deliver a field-proven perspective on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their development. We will dissect cornerstone examples in oncology, such as the kinase inhibitor Axitinib and the PARP inhibitor Niraparib, and explore emerging applications in inflammation and neurodegeneration. This document is structured to serve as a practical resource, offering detailed protocols, quantitative data, and logical frameworks to empower researchers in the rational design and evaluation of novel indazole-based therapeutics.

Chapter 1: The Indazole Core in Oncology: Precision Targeting of Kinase Signaling

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinases a prime target for therapeutic intervention. The indazole nucleus has proven to be an exceptional scaffold for developing potent kinase inhibitors, primarily by acting as a hinge-binding motif that mimics the natural adenine base of ATP.

Mechanism of Action: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Indazole derivatives have been successfully designed to compete with ATP for the binding site in the catalytic domain of VEGFR kinases, thereby inhibiting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

A prime example of this strategy is Axitinib (Inlyta®) , an indazole-based inhibitor approved for the treatment of advanced renal cell carcinoma. Its core structure forms critical hydrogen bonds with the hinge region of the VEGFR kinase domain, while substituents on the indazole ring are optimized to occupy adjacent hydrophobic pockets, conferring both high potency and selectivity against VEGFRs 1, 2, and 3.

Case Study: Axitinib - A Deep Dive

Axitinib potently inhibits VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-KIT), all of which are implicated in tumor angiogenesis and growth.

Structure-Activity Relationship (SAR) Insights: The development of Axitinib provides a masterclass in medicinal chemistry. The N-methylindazole core was selected for its optimal interaction with the hinge region of the kinase. The vinyl substituent was found to be non-critical, but the arylsulfonamide side chain proved essential for potency and selectivity, with the specific substitution pattern fine-tuned to maximize interactions within the active site.

Quantitative Data: Kinase Inhibition Profile of Axitinib

| Target Kinase | IC₅₀ (nM) | Reference |

| VEGFR-1 | 0.1 | |

| VEGFR-2 | 0.2 | |

| VEGFR-3 | 0.1-0.3 | |

| PDGFRβ | 1.6 | |

| c-KIT | 1.7 |

Signaling Pathway Diagram: VEGFR Inhibition by Axitinib The following diagram illustrates the mechanism by which Axitinib blocks the pro-angiogenic signaling cascade.

Caption: Axitinib competitively inhibits ATP binding to the VEGFR kinase domain.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a robust method for determining the inhibitory constant (Ki) of a compound against a specific kinase.

Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase active site by the test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, serving as the FRET donor.

Methodology:

-

Reagent Preparation:

-

Prepare a 10X stock of the target kinase (e.g., VEGFR-2) and Eu-anti-tag antibody in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 10X stock of the Alexa Fluor™ 647-tracer.

-

Serially dilute the test indazole compound (e.g., Axitinib) in DMSO, then dilute into the kinase buffer to create 2X final concentrations.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the 2X test compound dilution or vehicle control (DMSO in buffer) to the appropriate wells.

-

Add 5 µL of the 10X Kinase/Antibody mixture to all wells.

-

Add 5 µL of the 10X Tracer solution to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

-

Measure emission at 665 nm (tracer) and 615 nm (Europium).

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the Emission Ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/Kd), where Kd is the dissociation constant of the tracer.

-

Chapter 2: Exploiting DNA Repair Pathways with Indazole Inhibitors

A more recent and highly successful application of the indazole scaffold is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are critical for sensing single-strand DNA breaks (SSBs) and recruiting the necessary repair machinery. When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with a defective HRR pathway (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death. This concept, where a deficiency in either of two genes is tolerable but a simultaneous deficiency is lethal, is known as synthetic lethality .

Niraparib (Zejula®) is a potent indazole-based PARP inhibitor. Its indazole core interacts with key residues in the nicotinamide-binding pocket of the PARP active site, effectively blocking its catalytic activity and "trapping" the PARP enzyme on the DNA, which further enhances its cytotoxic effect.

Case Study: Niraparib - A Deep Dive

Niraparib is approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer, particularly in patients with BRCA mutations or other HRR deficiencies.

Quantitative Data: Inhibitory Profile of Niraparib

| Target Enzyme | IC₅₀ (nM) | Reference |

| PARP-1 | 3.8 | |

| PARP-2 | 2.1 |

Experimental Workflow: Assessing DNA Damage via γH2AX Staining

This workflow details a standard immunofluorescence method to visualize DSBs, a key downstream consequence of PARP inhibition in HRR-deficient cells.

Caption: Workflow for quantifying DNA double-strand breaks using γH2AX foci formation.

Chapter 3: Emerging Therapeutic Frontiers for Indazole Derivatives

While oncology remains the most prominent field, the versatility of the indazole scaffold has led to its exploration in numerous other therapeutic areas.

-

Anti-inflammatory Agents: Certain indazole derivatives have been shown to inhibit key inflammatory mediators. For instance, Benzydamine , an early indazole drug, exhibits anti-inflammatory and analgesic properties, thought to be mediated through the inhibition of prostaglandin synthesis. More recent research has focused on developing selective inhibitors of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and p38 MAP kinase.

-

Neurodegenerative Diseases: The indazole core is being investigated for its ability to target kinases implicated in neurodegeneration, such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), which are involved in the hyperphosphorylation of tau protein in Alzheimer's disease.

-

Antimicrobial and Antiviral Agents: Various indazole derivatives have demonstrated activity against a range of pathogens, although this area is less developed compared to oncology.

References

-

Title: The role of VEGF in cancer Source: British Journal of Cancer URL: [Link]

-

Title: Axitinib: a potent and selective inhibitor of vascular endothelial growth factor receptor subtypes 1, 2, and 3. Source: Clinical Cancer Research URL: [Link]

-

Title: PARP inhibitors in oncology Source: Nature Reviews Cancer URL: [Link]

-

Title: The concept of synthetic lethality in the context of anticancer therapy Source: Nature Reviews Cancer URL: [Link]

-

Title: Niraparib: A New PARP Inhibitor for the Treatment of Ovarian Cancer Source: Clinical Cancer Research URL: [Link]

The Strategic Deployment of 7-Bromo-6-chloro-1H-indazole in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Strategic Importance of Halogenation

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-HIV, and notably, antitumor properties.[1][2] Several successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its significance in oncology drug discovery.[3]

The strategic functionalization of the indazole ring is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogenation, in particular, is a powerful tool in this regard. The introduction of halogen atoms, such as bromine and chlorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with its biological target. This guide focuses on a specific, yet highly valuable building block: 7-Bromo-6-chloro-1H-indazole (CAS No. 1427361-92-9).[4][5] This di-halogenated indazole offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures through sequential and regioselective functionalization.

This technical guide will provide an in-depth analysis of the synthesis, properties, and strategic applications of this compound as a building block in medicinal chemistry, with a focus on the underlying principles that govern its reactivity and utility.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1427361-92-9 | [4][5] |

| Molecular Formula | C₇H₄BrClN₂ | [5][6] |

| Molecular Weight | 231.48 g/mol | [7][8] |

| Appearance | White crystalline solid (predicted) | [6] |

| Purity | Typically ≥97% | [4] |

| SMILES | Clc1ccc2c(c1Br)[nH]nc2 | [4] |

The presence of both a bromine and a chlorine atom on the benzene portion of the indazole core is the most significant structural feature of this molecule. These two halogens exhibit differential reactivity, which can be exploited for selective chemical transformations. The bromine atom at the 7-position and the chlorine atom at the 6-position create a unique electronic and steric environment that influences the reactivity of the entire indazole system, including the N-H of the pyrazole ring.

Synthesis of this compound: A Discussion on Regioselectivity

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in the public literature, a plausible synthetic strategy can be inferred from established methods for the synthesis of related halogenated indazoles. The primary challenge in the synthesis of such molecules is achieving the desired regioselectivity of halogenation.

Direct halogenation of a pre-formed 6-chloro-1H-indazole would likely be unselective. For instance, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) to produce the 7-bromo isomer were reported to be unsuccessful, yielding an undesired regioisomer as the major product.[1][2] This highlights that the inherent reactivity of the indazole ring can often override the directing effects of existing substituents.

A more plausible and controllable approach involves the synthesis of a suitably substituted aniline precursor, followed by cyclization to form the indazole ring. This strategy offers better control over the final substitution pattern.

Proposed Synthetic Pathway:

A logical retrosynthetic analysis suggests a pathway starting from a commercially available, appropriately substituted aniline.

Caption: Sequential Suzuki-Miyaura cross-coupling workflow.

This stepwise approach is invaluable for building complex, unsymmetrically substituted indazole derivatives, which is often a requirement for optimizing ligand-target interactions in drug design.

2. N-H Functionalization:

The pyrazole N-H of the indazole ring can be readily alkylated or arylated to further expand the chemical space. This functionalization can be crucial for modulating solubility, cell permeability, and metabolic stability, as well as for introducing additional binding motifs. Copper-catalyzed cross-coupling reactions are often employed for the N-alkylation of indazoles. [3] 3. Application in Kinase Inhibitor Synthesis:

Given the prevalence of the indazole scaffold in kinase inhibitors, this compound is an attractive starting material for the synthesis of novel compounds targeting this important class of enzymes. [3]Many kinase inhibitors bind to the ATP-binding pocket of the enzyme, and the indazole core often serves as a hinge-binding motif. The substituents at the 6- and 7-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

For example, the 7-aryl group introduced via a Suzuki coupling could be designed to interact with a specific sub-pocket of a target kinase, while the group at the 6-position could be used to fine-tune the overall physicochemical properties of the molecule.

Experimental Protocols: A Generalized Approach to Suzuki-Miyaura Coupling

While a specific protocol for this compound is not available, a general, well-established protocol for the Suzuki-Miyaura coupling of a bromo-indazole can be adapted. The following is a representative procedure based on similar transformations. [9][10] Objective: To synthesize a 7-aryl-6-chloro-1H-indazole via selective Suzuki-Miyaura coupling at the C7 position.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Dioxane/Water or DME)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-